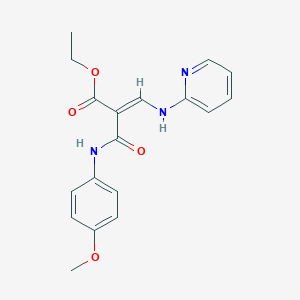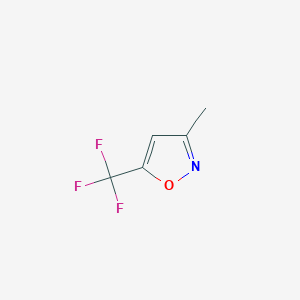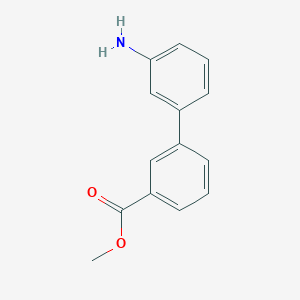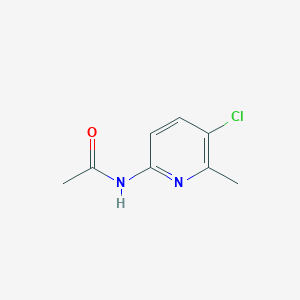
N-(5-Chloro-6-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide and related compounds often involves multi-step chemical processes. For example, derivatives of this compound have been synthesized using a two-step sequence from 2-chloro-6-methylpyridine-3-carbonitrile, involving the formation of vinylogous urea derivatives and subsequent reaction with aryl isocyanates (Kobayashi et al., 2007).
Molecular Structure Analysis
The molecular structure of N-(5-Chloro-6-methylpyridin-2-yl)acetamide derivatives has been explored through various analytical methods. Copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands demonstrate how the introduction of steric hindrance by substituents can affect coordination geometry (Smolentsev, 2017).
Chemical Reactions and Properties
Chemical reactions involving N-(5-Chloro-6-methylpyridin-2-yl)acetamide derivatives can be diverse. For instance, their oxidation reactivity has been studied, showing different products depending on the oxidants and conditions (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties such as molecular structure, hydrogen bonding, and crystalline state of acetamide derivatives, including those similar to N-(5-Chloro-6-methylpyridin-2-yl)acetamide, have been investigated through techniques like electron diffraction and X-ray crystallography (Kimura & Aoki, 1953).
科学的研究の応用
Oxidation Reactivity Channels
Research by Pailloux et al. (2007) on derivatives of 2-(pyridin-2-yl)-N,N-diphenylacetamide, including 2-(6-methylpyridin-2-yl)-N,N-diphenyl-acetamide, has shown the versatility of these compounds in synthetic organic chemistry. Their study focused on the oxidation reactivity of these compounds using different oxidants. This research provides insights into the synthetic routes and chemical reactivity of pyridine-substituted acetamides, opening avenues for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Pailloux et al., 2007).
Coordination Chemistry and Chelating Properties
Smolentsev (2017) investigated the coordination chemistry of copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands. The study highlighted the ligands' excellent chelating properties and how electron-donating substituents, such as alkyl groups, affect their coordination behavior. This research contributes to our understanding of ligand design for metal coordination complexes, with implications for catalysis, material science, and environmental chemistry (Smolentsev, 2017).
Synthetic Pathways and Intermediates
Kobayashi et al. (2007) described a two-step synthesis of (Z)-2-[2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamide derivatives from 2-chloro-6-methylpyridine-3-carbonitrile. This work illustrates the synthetic versatility of pyridine derivatives, providing valuable methodologies for the synthesis of complex nitrogen-containing heterocycles that could find applications in drug discovery and development (Kobayashi et al., 2007).
Anticancer and Antimicrobial Activities
The development of new therapeutic agents is another area of application for compounds related to N-(5-Chloro-6-methylpyridin-2-yl)acetamide. Research into derivatives of 5-methyl-4-phenyl thiazole as anticancer agents (Evren et al., 2019) and antimicrobial nano-materials derived from benzothiazol-2-yl acetamide (Mokhtari & Pourabdollah, 2013) highlights the potential of these compounds in medicinal chemistry. These studies explore the structural modification of pyridine derivatives to enhance their biological activities, offering new opportunities for the development of drugs with improved efficacy and selectivity (Evren et al., 2019); (Mokhtari & Pourabdollah, 2013).
特性
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCLJXNLLFOFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576141 |
Source


|
| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
CAS RN |
160115-16-2 |
Source


|
| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)

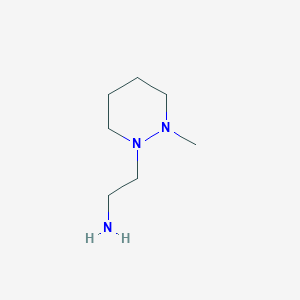
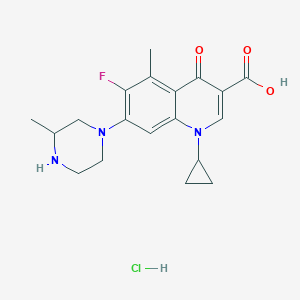



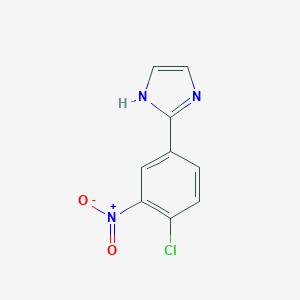
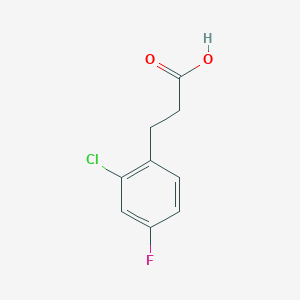
![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)
